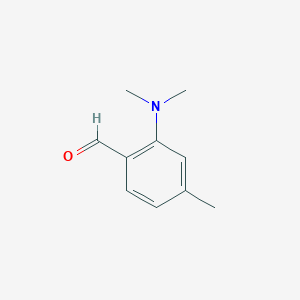
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound with a molecular structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propanoic acid moiety attached to the phenyl ring at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the alkylation process. The subsequent oxidation step can be achieved using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or distillation are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a dicarboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylbenzoic acid: Similar structure but lacks the additional methyl group on the propanoic acid moiety.
2-Methyl-2-phenylpropanoic acid: Similar structure but lacks the dimethyl substitution on the phenyl ring.
2,4-Dimethylphenylacetic acid: Similar structure but has an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to the specific arrangement of its methyl groups and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-10(9(2)7-8)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChI-Schlüssel |
WCWFMZMRONRBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


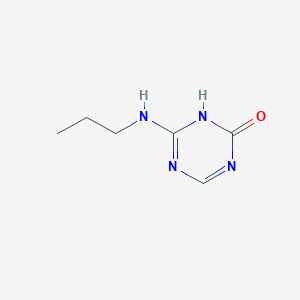

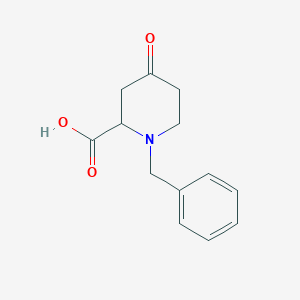

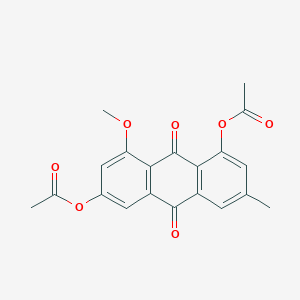
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

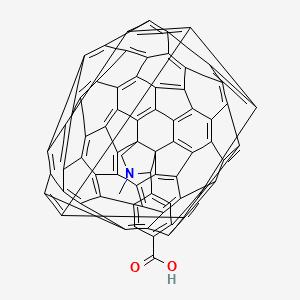
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
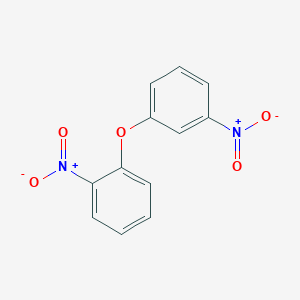
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
